molecular formula C22H21Cl2N3O B12020962 N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

Cat. No.: B12020962
M. Wt: 414.3 g/mol
InChI Key: DAVQPIVBQMGMER-AFUMVMLFSA-N
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Description

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a chemical compound with the molecular formula C22H21Cl2N3O and a molecular weight of 414.338. This compound is known for its unique structure, which combines a dichlorophenyl group with a tetrahydrocarbazole moiety through a propanohydrazide linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H21Cl2N3O

Molecular Weight

414.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C22H21Cl2N3O/c23-16-10-9-15(19(24)13-16)14-25-26-22(28)11-12-27-20-7-3-1-5-17(20)18-6-2-4-8-21(18)27/h1,3,5,7,9-10,13-14H,2,4,6,8,11-12H2,(H,26,28)/b25-14+

InChI Key

DAVQPIVBQMGMER-AFUMVMLFSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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